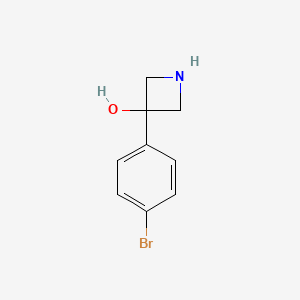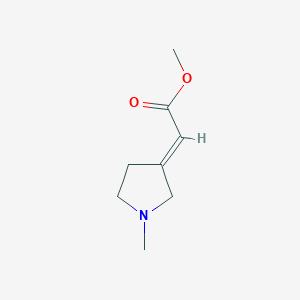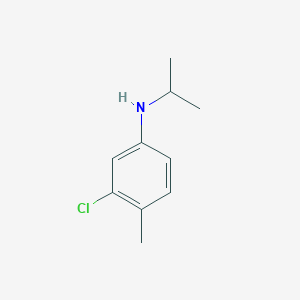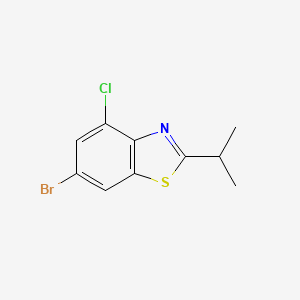
3-(4-Bromophenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10BrNO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzylamine with epichlorohydrin under basic conditions to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)azetidin-3-one.
Reduction: Formation of 3-phenylazetidin-3-ol.
Substitution: Formation of 3-(4-substituted phenyl)azetidin-3-ol derivatives.
Scientific Research Applications
3-(4-Bromophenyl)azetidin-3-ol has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)azetidin-3-ol is largely dependent on its chemical structure. The azetidine ring imparts significant ring strain, making it reactive under certain conditions. This reactivity can be harnessed in various chemical transformations. The bromine atom and hydroxyl group also provide sites for further functionalization, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)azetidin-3-ol
- 3-(4-Fluorophenyl)azetidin-3-ol
- 3-(4-Methylphenyl)azetidin-3-ol
Uniqueness
3-(4-Bromophenyl)azetidin-3-ol is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, including halogen bonding and nucleophilic substitution. This makes it a versatile intermediate in organic synthesis compared to its chloro, fluoro, and methyl analogs .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
3-(4-bromophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 |
InChI Key |
RAXRSTOKCITCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13275571.png)

![2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275590.png)
![1-[Amino(thiophen-3-YL)methyl]cyclobutan-1-OL](/img/structure/B13275599.png)


![3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol](/img/structure/B13275618.png)

![1-[(2,6-Dimethylheptan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13275626.png)


![4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13275645.png)

![(3-Methylbutyl)[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B13275658.png)
